(2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal
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Description
The compound (2E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal is a chemical species that is expected to exhibit interesting properties due to its structural features. It contains a nitro group and a hydroxyl group attached to a phenyl ring, which are electron-withdrawing and electron-donating groups, respectively. This arrangement can lead to a push-pull electronic effect within the molecule, potentially stabilizing certain forms of the compound, such as zwitterionic structures.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into related compounds. For instance, the synthesis of similar compounds typically involves the formation of a carbon-carbon double bond conjugated with a nitro group, which can be achieved through various organic synthesis methods such as aldol condensation or nitration reactions. The presence of substituents like hydroxyl and nitro groups can influence the reactivity and selectivity of the synthesis process.
Molecular Structure Analysis
The molecular structure of related compounds, such as (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile, has been studied using experimental methods like X-ray diffraction and theoretical methods like DFT calculations . These studies have shown that such compounds can exist in a stable E-isomer form and may adopt a zwitterionic structure in the solid state or when dissolved in organic solvents. This suggests that this compound could also exhibit similar structural characteristics due to the presence of electron-donating and electron-withdrawing groups.
Chemical Reactions Analysis
The reactivity of compounds like this compound can be influenced by their zwitterionic nature. For example, the extremely low reactivity of (2E)-3-[4-(dimethylamino)phenyl]-2-nitroprop-2-enenitrile in comparison to other derivatives has been attributed to its zwitterionic form . This implies that the reactivity of this compound in chemical reactions would also be affected by its electronic structure, potentially leading to unique reaction pathways or products.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the crystal structure of 2-(3'-methyl-4'-nitrophenoxy)-1,3-diisopropylbenzene shows that the presence of a nitro group can lead to significant deviations from hexagonal symmetry and influence the overall geometry of the molecule . The electron-withdrawing nitro group can also affect the compound's solubility, melting point, and other physical properties. The zwitterionic nature of similar compounds suggests that this compound may have distinct spectroscopic signatures in NMR, IR, and UV/VIS spectroscopy .
Scientific Research Applications
Synthesis and Transformation in Organic Chemistry
The compound has been utilized in the synthesis and transformation of various organic chemicals. Tanaka, Yasuo, and Torii (1989) demonstrated its role in the homologation of the side chain of 2-nitrotoluene, leading to the synthesis of a tryptophan precursor and several indole derivatives (Tanaka, Yasuo, & Torii, 1989). Drewes et al. (1992) employed the compound in the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters, showcasing its role in stereochemical studies (Drewes et al., 1992).
Catalysis and Chemical Reactions
The compound has been implicated in catalysis and chemical reactions. Simpson et al. (1996) discussed its involvement in the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes, indicating its role in reaction mechanisms and product formation (Simpson et al., 1996).
Molecular Chemistry and Structural Analysis
In the field of molecular chemistry and structural analysis, Bolte, Schütz, and Bader (1996) investigated the crystal structures of two nitro-α-methoxy-trans-chalcones, highlighting the compound's significance in structural chemistry and crystallography (Bolte, Schütz, & Bader, 1996).
Biochemical and Medical Research
In biochemical and medical research, the compound has been used in the synthesis and evaluation of probes for in vivo visualization of gene expression using positron emission tomography, as explored by Celen et al. (2008) (Celen et al., 2008).
Material Science and Analytical Chemistry
In material science and analytical chemistry, Alizadeh (2005) determined the crystal structure of a related compound, providing insights into its molecular geometry and potential applications in material sciences (Alizadeh, 2005).
properties
IUPAC Name |
(E)-3-(2-hydroxy-3-nitrophenyl)-2-methylprop-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-7(6-12)5-8-3-2-4-9(10(8)13)11(14)15/h2-6,13H,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNALSQSWIKFRE-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C(=CC=C1)[N+](=O)[O-])O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C(=CC=C1)[N+](=O)[O-])O)/C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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